molecular formula C10H12N2O3 B13539590 3-((3-Nitrobenzyl)oxy)azetidine

3-((3-Nitrobenzyl)oxy)azetidine

Cat. No.: B13539590
M. Wt: 208.21 g/mol
InChI Key: XMCINNICRJKMQU-UHFFFAOYSA-N
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Description

3-((3-Nitrobenzyl)oxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines. The presence of the 3-nitrobenzyl group adds further complexity and potential reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Nitrobenzyl)oxy)azetidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-((3-Nitrobenzyl)oxy)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-((3-Nitrobenzyl)oxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring and nitrobenzyl group. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The nitrobenzyl group can undergo reduction to form an amino group, which can further interact with biological targets .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-[(3-nitrophenyl)methoxy]azetidine

InChI

InChI=1S/C10H12N2O3/c13-12(14)9-3-1-2-8(4-9)7-15-10-5-11-6-10/h1-4,10-11H,5-7H2

InChI Key

XMCINNICRJKMQU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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